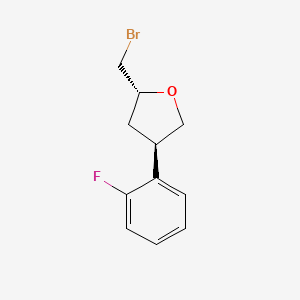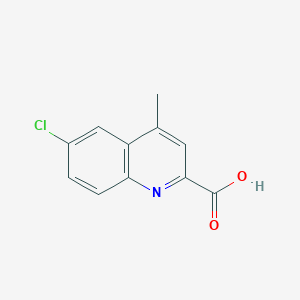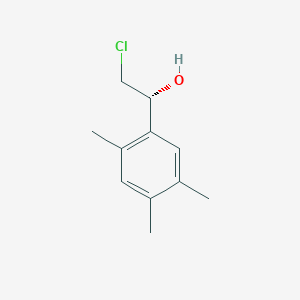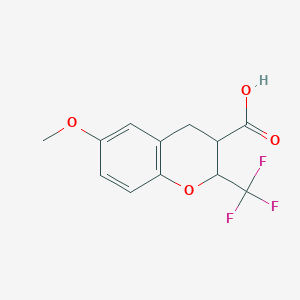![molecular formula C9H10BrClS B13207254 2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13207254.png)
2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene is an organic compound with the molecular formula C9H10BrClS It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom and four carbon atoms This compound is of interest due to its unique structure, which includes both bromine and chlorine atoms, as well as a cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene typically involves multiple steps. One common method starts with the bromination of thiophene to introduce the bromine atom at the 2-position. This is followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. The final step involves the chloromethylation of the cyclopropyl group. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the final product. Additionally, industrial methods may incorporate more efficient purification techniques, such as chromatography and crystallization, to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclopropyl Ring Reactions: The cyclopropyl group can participate in ring-opening reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions can vary widely, from room temperature to elevated temperatures, and may require the use of solvents such as dichloromethane or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various thiophene derivatives with different functional groups, while oxidation reactions can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between thiophene derivatives and biological molecules.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene depends on its specific application. In chemical reactions, the bromine and chlorine atoms can act as leaving groups, facilitating substitution reactions. The thiophene ring can participate in various electronic interactions, making it a versatile intermediate in organic synthesis. In biological systems, the compound’s interactions with molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors through its thiophene ring and halogen atoms .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methylthiophene: Similar structure but lacks the cyclopropyl and chloromethyl groups.
2-Chloro-5-methylthiophene: Similar structure but lacks the bromine and cyclopropyl groups.
5-(Chloromethyl)-2-methylthiophene: Similar structure but lacks the bromine and cyclopropyl groups.
Uniqueness
2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene is unique due to the presence of both bromine and chlorine atoms, as well as the cyclopropyl group.
Propiedades
Fórmula molecular |
C9H10BrClS |
|---|---|
Peso molecular |
265.60 g/mol |
Nombre IUPAC |
2-bromo-5-[[1-(chloromethyl)cyclopropyl]methyl]thiophene |
InChI |
InChI=1S/C9H10BrClS/c10-8-2-1-7(12-8)5-9(6-11)3-4-9/h1-2H,3-6H2 |
Clave InChI |
YPFHKGDOGUKMSI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=CC=C(S2)Br)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,5-Dimethylphenyl)methyl]oxirane](/img/structure/B13207171.png)

![(1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine](/img/structure/B13207185.png)
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B13207193.png)



![5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13207230.png)

![4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13207257.png)


![1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207277.png)
![1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13207279.png)
